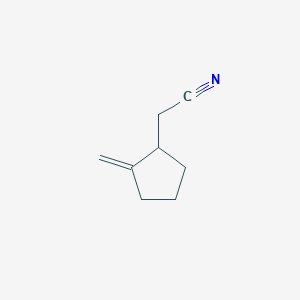

![molecular formula C15H17F2NO4 B2817567 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2241138-04-3](/img/structure/B2817567.png)

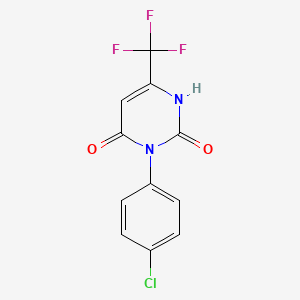

2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

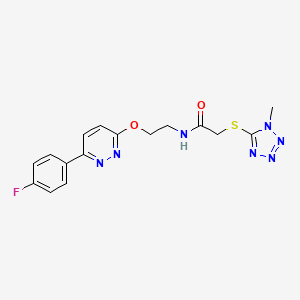

“2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a chemical compound . It is related to the class of compounds known as tetrahydroisoquinolines . The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl group .Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in the compound can undergo various chemical reactions. For instance, it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can also be removed with strong acids .科学的研究の応用

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), which include similar structural motifs to the compound , have been studied for their environmental occurrence, human exposure, and toxicity. These studies highlight the importance of understanding the environmental behavior and potential health impacts of such compounds, suggesting a research avenue in environmental science and toxicology for related compounds (Liu & Mabury, 2020).

Natural Neo Acids and Their Derivatives

Research into naturally occurring neo fatty acids and their analogs and derivatives, which share functional group similarities with the compound , shows interest in their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This suggests potential pharmaceutical and biomedical applications for similar compounds (Dembitsky, 2006).

Tetrahydroisoquinolines in Therapeutics

The therapeutic applications of 1,2,3,4-tetrahydroisoquinoline derivatives have been explored, particularly in cancer, malaria, and central nervous system disorders. This highlights the potential for compounds with the tetrahydroisoquinoline scaffold, similar to the compound , to be used in drug discovery and development (Singh & Shah, 2017).

Levulinic Acid in Drug Synthesis

Levulinic acid, featuring carboxylic acid functionality as in the compound , is used in drug synthesis due to its unique properties, suggesting the importance of carboxylic acid derivatives in pharmaceutical manufacturing and medicinal chemistry (Zhang et al., 2021).

将来の方向性

The use of the tert-butoxycarbonyl (Boc) group in organic synthesis, including in the synthesis of compounds like “2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid”, is a well-established practice in organic chemistry . Future research may focus on developing new methods for adding and removing the Boc group, or on exploring new applications of Boc-protected compounds in chemical synthesis .

作用機序

Target of Action

Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group in organic synthesis . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . This deprotection process is a key part of the compound’s interaction with its targets .

Biochemical Pathways

The compound likely participates in peptide synthesis pathways, given the presence of the Boc group . The Boc group protects the amine functional group during synthesis, allowing for selective formation of bonds . Once the Boc group is removed, the amine can participate in peptide bond formation .

Pharmacokinetics

The compound’s solubility and stability may be influenced by the presence of the boc group and the ionic liquid in which it is often dissolved .

Result of Action

The primary result of the compound’s action is the formation of peptides or proteins, assuming its role in peptide synthesis . The removal of the Boc group allows the amine to form peptide bonds, contributing to the synthesis of these macromolecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group requires acidic conditions . Additionally, the compound’s solubility and stability can be affected by the ionic liquid in which it is dissolved .

特性

IUPAC Name |

5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO4/c1-15(2,3)22-14(21)18-7-6-8-9(12(18)13(19)20)4-5-10(16)11(8)17/h4-5,12H,6-7H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFBLJCSWZGQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

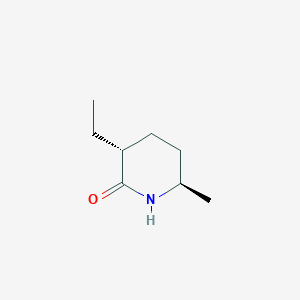

![1-butyl-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2817487.png)

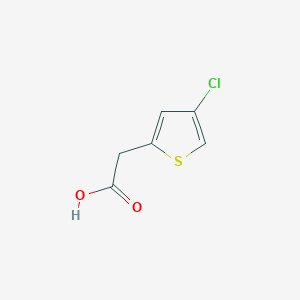

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2817489.png)

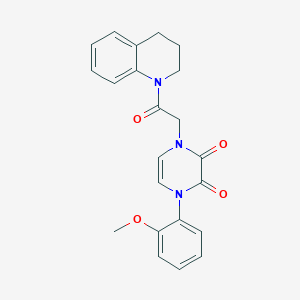

![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2817490.png)

![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2817493.png)

![3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817495.png)